molecular formula C15H20N2O5S B11431214 N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]ethanesulfonamide

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]ethanesulfonamide

Cat. No.: B11431214
M. Wt: 340.4 g/mol
InChI Key: HHJLZERFEVYSQE-UHFFFAOYSA-N
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Description

N-[2-(5,8-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]ETHANE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and a sulfonamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]ETHANE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline with an appropriate ethylating agent, followed by sulfonamide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]ETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

N-[2-(5,8-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]ETHANE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5,8-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonamide moiety can inhibit enzymes involved in folate metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5,8-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]ETHANE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with methoxy and sulfonamide groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide

InChI

InChI=1S/C15H20N2O5S/c1-4-23(19,20)16-8-7-10-9-11-12(21-2)5-6-13(22-3)14(11)17-15(10)18/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)

InChI Key

HHJLZERFEVYSQE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC

Origin of Product

United States

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